molecular formula C10H13ClN2O2 B2867495 4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester CAS No. 72419-33-1

4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester

Cat. No. B2867495
CAS RN: 72419-33-1
M. Wt: 228.68
InChI Key: ZSIWRNBNWBFRCQ-UHFFFAOYSA-N
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Description

“4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester” is a chemical compound. It’s an ester, which is a class of compounds derived from carboxylic acids . In an ester, the hydrogen in the carboxylic acid group is replaced by a hydrocarbon group .


Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols . This process is known as esterification . The esterification reaction is slow and reversible, and to reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed . The exact synthesis process for “this compound” is not specified in the search results.


Chemical Reactions Analysis

Esters, including “this compound”, can undergo several types of reactions. One of the most important reactions of esters is hydrolysis . In acidic hydrolysis, an ester reacts with water to give a carboxylic acid and an alcohol . In basic hydrolysis, an ester reacts with water to give a carboxylate salt and an alcohol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One study focused on the preparation of heterocyclic compounds by reacting ethyl esters with aminopyrimidines, leading to the formation of carboxylic acids via alkaline hydrolysis. These compounds were evaluated for various biological activities, indicating the synthetic utility of such esters in generating biologically active molecules (Abignente et al., 1984).

Antiallergenic Activity

Another significant application is the synthesis of novel thieno[2,3-d]pyrimidine derivatives, which have been tested for antiallergenic activity. These studies show that ester and salt derivatives of carboxylic acids, such as those structurally related to the queried ester, exhibit oral activity in models of allergic reactions, highlighting their potential in developing antiallergy medications (Temple et al., 1979).

Synthetic Methodologies

Research on chloro-2-oxo-butanoate, a compound similar in structural motif to the queried ester, demonstrates the importance of such intermediates in synthesizing biologically active compounds. This work established a synthetic method for an important intermediate, underscoring the role of chlorinated esters in medicinal chemistry synthesis (Yuanbiao et al., 2016).

Derivatization Agents in Analytical Chemistry

Chloroformates, including those similar to the queried ester, have been identified as rapid esterification agents for carboxylic acids, proving essential in analytical chemistry for derivatizing compounds for gas chromatographic analysis. This highlights their utility in modifying chemical entities for better analytical characterization (Hušek, 1998).

Apoptosis-Inducing Agents for Cancer Research

In the field of cancer research, derivatives structurally related to 4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester have been synthesized and evaluated for their potential as apoptosis-inducing agents in breast cancer. This exemplifies the compound's relevance in synthesizing therapeutic agents with specific biological activities (Gad et al., 2020).

properties

IUPAC Name

ethyl 4-chloro-2-propan-2-ylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-4-15-10(14)7-5-12-9(6(2)3)13-8(7)11/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIWRNBNWBFRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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